fluoromethyl phenyl sulfoxide CAS number 65325-68-0
fluoromethyl phenyl sulfoxide CAS number 65325-68-0
Technical Whitepaper: Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F)
CAS Number: 65325-68-0 Synonyms: [(Fluoromethyl)sulfinyl]benzene; Phenyl fluoromethyl sulfoxide Molecular Formula: C₇H₇FOS Molecular Weight: 158.19 g/mol [1]
Executive Summary: The Vinyl Fluoride Enabler
In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the vinyl fluoride moiety (–CF=CH–) serves as a potent bioisostere for amide bonds and enols, offering similar steric demand and electronic properties without the hydrolytic instability.
Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F) stands as a specialized organofluorine reagent designed to access these vinyl fluorides. Unlike its sulfone counterpart (which typically yields fluoroalkenes via reductive desulfonylation), the sulfoxide undergoes a unique thermal syn-elimination. This property allows for the direct, stereocontrolled synthesis of terminal and internal vinyl fluorides from carbonyl precursors under mild conditions.
This guide details the synthesis, mechanistic utility, and handling of CAS 65325-68-0, providing researchers with a validated roadmap for its application in medicinal chemistry.
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
PhSOCH₂F is a chiral, low-melting solid or viscous oil depending on purity and ambient conditions. It is generally handled as a racemate in standard olefination protocols.
| Property | Data | Note |
| Appearance | Colorless to pale yellow oil/solid | Low melting point; often oils upon handling. |
| Boiling Point | ~60–65 °C @ 0.3 mmHg | High vacuum required for distillation to avoid decomposition. |
| Refractive Index | ||
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF | Incompatible with water (during reaction). |
| Stability | Thermally sensitive | Store at <5°C. Decomposes/polymerizes upon prolonged heating without base. |
| Chirality | Sulfur-centered chirality | Typically used as a racemate (( |
Synthesis: The "Fluoro-Pummerer" Pathway
The synthesis of PhSOCH₂F is not a trivial direct fluorination.[2] It typically requires a two-stage sequence involving a Fluoro-Pummerer rearrangement followed by controlled oxidation. Direct fluorination of methyl phenyl sulfoxide with DAST reduces the sulfur, yielding the sulfide, which must then be re-oxidized.
Protocol: Two-Step Synthesis from Methyl Phenyl Sulfoxide
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide (PhSCH₂F)
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Reagents: Methyl Phenyl Sulfoxide, DAST (Diethylaminosulfur trifluoride), SbCl₃ (Catalyst).[2]
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Mechanism: The DAST activates the sulfoxide oxygen, triggering a Pummerer-type rearrangement where a fluoride ion intercepts the thionium intermediate.
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Procedure:
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Cool a solution of methyl phenyl sulfoxide (1.0 equiv) in dry CHCl₃ to 0°C.
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Add DAST (1.3 equiv) dropwise, followed by catalytic SbCl₃ (0.05 equiv).
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Stir at room temperature for 4–8 hours (monitor by TLC).
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Quench carefully with saturated NaHCO₃ (gas evolution!).
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Extract with CH₂Cl₂, dry over MgSO₄, and concentrate to yield PhSCH₂F.
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Step 2: Oxidation to Fluoromethyl Phenyl Sulfoxide (PhSOCH₂F)
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Reagents: m-Chloroperbenzoic acid (mCPBA) or NaIO₄.
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Solvent: CH₂Cl₂ (for mCPBA) or MeOH/H₂O (for NaIO₄).
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Critical Control: Over-oxidation leads to the sulfone (PhSO₂CH₂F), which is chemically distinct. Stoichiometry must be strictly controlled (1.0 equiv oxidant).
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Procedure:
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Dissolve PhSCH₂F (from Step 1) in CH₂Cl₂ at -78°C.
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Add mCPBA (1.0 equiv) as a solution in CH₂Cl₂ dropwise over 30 minutes.
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Allow to warm to 0°C.
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Quench with aqueous Na₂SO₃ to destroy excess peroxide.
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Wash with NaHCO₃, dry, and concentrate.
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Purify via flash chromatography (Silica gel) to isolate the sulfoxide.
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Figure 1: The synthetic route requires a reduction-oxidation sequence to install the fluorine atom while retaining the sulfoxide state.
Mechanistic Utility: The Reutrakul Olefination
The primary application of CAS 65325-68-0 is the Reutrakul Olefination . This reaction sequence converts aldehydes and ketones into vinyl fluorides.
Mechanism of Action
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Deprotonation: The
-protons of PhSOCH₂F are acidic ( ~29). Treatment with a strong base (LDA or LiHMDS) generates the -fluoro carbanion. -
Nucleophilic Addition: The carbanion attacks a carbonyl electrophile (aldehyde/ketone) to form a
-hydroxy sulfoxide adduct. -
Pyrolytic Elimination: Upon heating (pyrolysis), the adduct undergoes a syn-elimination of phenylsulfenic acid (PhSOH), yielding the fluoroalkene.
Experimental Protocol: Synthesis of Vinyl Fluorides
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Reagents: PhSOCH₂F, LDA (Lithium Diisopropylamide), R-CHO (Aldehyde).
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Solvent: THF (anhydrous).[3]
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Procedure:
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Generation of Carbanion: To a solution of LDA (1.1 equiv) in THF at -78°C, add PhSOCH₂F (1.0 equiv) dropwise. Stir for 30 min. The solution typically turns yellow/orange.
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Addition: Add the aldehyde (R-CHO, 1.0 equiv) slowly. Stir at -78°C for 1h, then warm to room temperature.
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Workup: Quench with NH₄Cl(aq). Extract and concentrate to obtain the crude
-hydroxy sulfoxide intermediate. -
Elimination (Pyrolysis):
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Method A (Direct Pyrolysis): Heat the crude adduct in refluxing Toluene or Xylene (110–140°C) for 2–4 hours.
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Method B (Derivatization): If elimination is sluggish, acylate the hydroxyl group (Ac₂O/Pyridine) and then eliminate.
-
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Purification: The resulting vinyl fluoride (R-CH=CFH) is isolated by distillation or column chromatography.
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Figure 2: The Reutrakul protocol leverages the thermal instability of the sulfoxide adduct to generate the C=C bond.
Comparative Analysis: Sulfoxide vs. Sulfone
Researchers often choose between Fluoromethyl Phenyl Sulfoxide (65325-68-0) and Fluoromethyl Phenyl Sulfone (20808-12-2).
| Feature | PhSOCH₂F (Sulfoxide) | PhSO₂CH₂F (Sulfone) |
| Primary Reaction | Reutrakul Olefination | Julia-Kocienski Olefination |
| Elimination Mode | Thermal syn-elimination (Spontaneous/Heat) | Reductive elimination (Requires Na/Hg or SmI₂) |
| Product Outcome | Vinyl Fluorides (–CF=CH–) | Fluoroalkenes (often terminal) |
| Atom Economy | Higher (Thermal elimination) | Lower (Requires stoichiometric reductant) |
| Stability | Moderate (Sensitive to heat/acid) | High (Crystalline, stable) |
| Use Case | When mild, thermal generation of C=C is preferred. | When anionic stability and reductive workup are acceptable. |
Expert Insight: Use the sulfoxide when targeting simple vinyl fluorides from aldehydes. Use the sulfone if the substrate is sensitive to high temperatures (pyrolysis) but tolerant of strong reducing agents (Julia conditions).
Safety & Handling
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Toxicity: Like many organosulfur compounds, PhSOCH₂F should be treated as a potential irritant and sensitizer.
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Thermal Hazards: Sulfoxides can undergo Pummerer-type decompositions or polymerizations if heated in the presence of acids. Distillation should always be performed under high vacuum to minimize thermal stress.
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Precursor Danger: The synthesis involves DAST (Diethylaminosulfur trifluoride), which is explosive upon contact with water and generates HF. All synthesis steps involving DAST must be conducted in a blast shield-protected fume hood with HF antidote gel (calcium gluconate) readily available.
References
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Reutrakul, V., & Rukachaisirikul, V. (1983). Fluoromethyl phenyl sulfoxide: Highly convenient syntheses of vinyl fluorides and fluoromethylketones. Tetrahedron Letters, 24(7), 725-728. Link
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McCarthy, J. R., et al. (1991). Stereospecific synthesis of (E)- and (Z)-fluoroalkenes via the fluoro-Pummerer reaction. Journal of Organic Chemistry, 56(18), 5532–5536. Link
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Prakash, G. K. S., & Hu, J. (2004). Selective Fluorination and Fluoroalkylation. New Methodologies in Organometallic Chemistry. Link (Contextual grounding on fluoromethylation reagents).
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PubChem. (2025).[4] Fluoromethyl phenyl sulfide (Precursor Data). National Library of Medicine. Link
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Ni, C., & Hu, J. (2016). Recent advances in controlled monofluoromethylation. Chemical Society Reviews, 45, 5441-5454. Link
